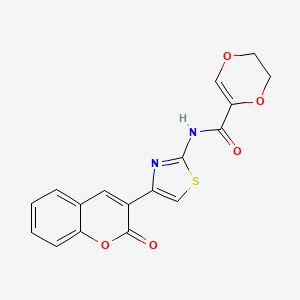

N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxin-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a unique combination of chromenyl, thiazolyl, and dioxine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Wissenschaftliche Forschungsanwendungen

Vorbereitungsmethoden

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-(2-bromoacetyl)-2H-chromen-2-one with thiosemicarbazide to form the thiazole ring, followed by further functionalization to introduce the dioxine and carboxamide groups . The reaction conditions often require the use of solvents such as DMF and catalysts like lutidine .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and chromenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.

Wirkmechanismus

The biological activity of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is primarily attributed to its ability to interact with various molecular targets. For instance, it acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique combination of chromenyl, thiazolyl, and dioxine moieties, which confer distinct biological activities and chemical reactivity. Similar compounds include:

(Z)-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl-)hydrazono)indolin-2-one: Known for its cytotoxic and antioxidant activities.

3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides: Exhibits significant antibacterial and antioxidant properties.

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide: Studied for its potential antimicrobial activity.

Biologische Aktivität

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a coumarin moiety, thiazole ring, and dioxine component, which are known to contribute to various pharmacological effects.

Chemical Structure

The compound can be represented by the following structure:

Anticancer Activity

Research has shown that compounds containing the thiazole and coumarin moieties exhibit significant anticancer properties. For instance, studies involving similar thiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines. In particular:

- Caco-2 Cells : Compounds with chromenon substitutions showed a notable decrease in viability (up to 54.9%) compared to untreated controls, indicating a promising anticancer effect .

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl) | Caco-2 | 39.8 | <0.001 |

| Similar Thiazole Derivative | A549 | 56.9 | 0.0019 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the coumarin moiety enhances this activity due to its ability to interact with bacterial enzymes.

Antioxidant Properties

Research indicates that the compound may possess antioxidant properties, which are critical for combating oxidative stress in biological systems. This activity is essential for potential therapeutic applications in diseases where oxidative damage is a contributing factor.

The biological activity of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Apoptosis Induction : The compound may trigger apoptosis pathways in malignant cells, promoting cell death.

Case Studies

Recent studies have explored the efficacy of similar compounds in clinical settings:

-

Study on Caco-2 Cells : A comparative analysis indicated that compounds with chromenon substitutions significantly reduced viability in Caco-2 cells more effectively than standard chemotherapeutics like cisplatin .

- Methodology : The MTT assay was employed to assess cell viability after treatment with various concentrations of the compound over 24 hours.

Eigenschaften

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5S/c20-15(14-8-22-5-6-23-14)19-17-18-12(9-25-17)11-7-10-3-1-2-4-13(10)24-16(11)21/h1-4,7-9H,5-6H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXYTDHBJBAJAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.